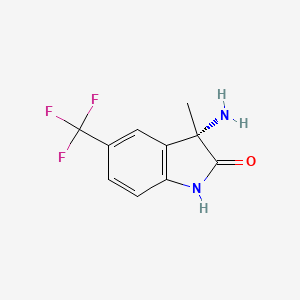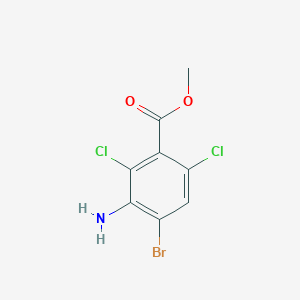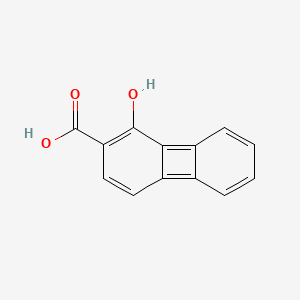![molecular formula C10H6F3N B13900927 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 242473-45-6](/img/structure/B13900927.png)
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)bicyclo[420]octa-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature and pressure to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve efficient synthesis on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, while the bicyclic structure provides stability and rigidity. These interactions can influence biological pathways and processes, making the compound valuable for research in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the trifluoromethyl and carbonitrile groups.
Bicyclo[4.2.0]octa-1,3,5-triene, 7-bromo-: Another similar compound with a bromine substituent instead of the trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications where these properties are desired.
Eigenschaften
CAS-Nummer |
242473-45-6 |
|---|---|
Molekularformel |
C10H6F3N |
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-1-2-9-6(4-8)3-7(9)5-14/h1-2,4,7H,3H2 |
InChI-Schlüssel |
NDAKNHSZKDWEBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C=C(C=C2)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)

![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)


![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
